molecular formula C17H16ClN5O2S B2704106 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone CAS No. 852373-03-6

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone

Cat. No.: B2704106
CAS No.: 852373-03-6
M. Wt: 389.86
InChI Key: BTVQUEPQGOGFMN-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioether linkage, and a morpholinoethanone group . Compounds with similar structures have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioether linkage, and a morpholinoethanone group . The presence of these groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and rings in its structure. For example, the triazolo[4,3-b]pyridazine ring might participate in electrophilic substitution reactions, while the thioether linkage might be susceptible to oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, which could influence its solubility and absorption properties .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to the specified chemical have been synthesized for various biological activities. For instance, derivatives of triazolo and tetrazolopyridazine have been studied for their hypotension and heart rate activities in rats, showing potential for blood pressure management without affecting heart rates (Katrusiak et al., 2001). Similarly, novel 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives have shown promising antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Sukuroglu et al., 2012).

Antimicrobial and Antitumor Applications

Several studies have focused on the antimicrobial and antitumor properties of triazole derivatives. For example, new 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimycobacterial activity, contributing to the development of treatments against mycobacterial infections (Sathe et al., 2011).

Anticancer Research

The exploration of pyridazine and related compounds extends to anticancer research. For example, a particular compound demonstrated cytotoxic effects on human cancer cell lines, particularly HeLa cells, suggesting its potential as an anticancer drug (Ovádeková et al., 2005). Additionally, morpholine-based heterocycles have been evaluated for their antitumor activities, with some compounds showing promise against lung cancer and hepatocellular carcinoma cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Muhammad et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not known, compounds with similar structures have been studied for their potential medicinal properties . For example, some triazolo[4,3-b]pyridazine derivatives have been found to have anticancer, antimicrobial, analgesic, and anti-inflammatory activities .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-13-3-1-12(2-4-13)17-20-19-14-5-6-15(21-23(14)17)26-11-16(24)22-7-9-25-10-8-22/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVQUEPQGOGFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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